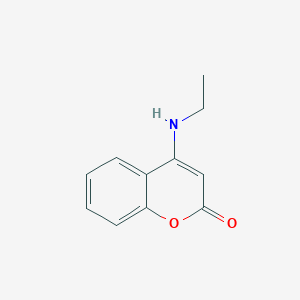
4-(Ethylamino)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylamino)chromen-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Research has indicated that chromenone derivatives, including 4-(ethylamino)chromen-2-one, exhibit significant anticancer activity. A study demonstrated that similar compounds can preferentially kill multidrug-resistant (MDR) cancer cells by inhibiting the activity of p-glycoprotein, a protein associated with drug resistance in cancer therapy . The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the chromenone framework can enhance potency against various cancer types .
Case Study: MDR Cancer Cells
A notable case involved the synthesis of a series of chromenone derivatives that selectively targeted MDR cancer cells. The lead compound demonstrated submicromolar potency and effectively inhibited tumor growth in xenograft models without significant toxicity .
Neurotransmitter Modulation
This compound has been studied for its interactions with neurotransmitter systems, particularly dopamine receptors (D1-D5). Its ability to modulate neurotransmission suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
Fluorescent Substrate for VMAT2
The compound acts as a fluorescent substrate for vesicular monoamine transporter 2 (VMAT2), allowing researchers to visualize neurotransmitter dynamics within synaptic vesicles using fluorescence microscopy. This application is crucial for understanding neurotransmitter release mechanisms and developing treatments for related disorders.
Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological exploration in combating bacterial infections. The compound's interaction with various enzymes involved in metabolic pathways could enhance its efficacy as an antimicrobial agent.
Synthesis Techniques
The synthesis of this compound typically involves several chemical reactions that incorporate the ethylamino group into the chromenone structure. Various synthetic methods have been explored to optimize yield and purity, often utilizing novel catalysts or reaction conditions to enhance efficiency .
Data Table: Applications Overview
Propriétés
Numéro CAS |
132815-41-9 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-(ethylamino)chromen-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-12-9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 |
Clé InChI |
XIQPSFFLLAUPQE-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)OC2=CC=CC=C21 |
SMILES canonique |
CCNC1=CC(=O)OC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















